2-(Difluoromethoxy)-3-nitropyridine
Description
2-(Difluoromethoxy)-3-nitropyridine is a pyridine derivative featuring a difluoromethoxy (-OCHF₂) substituent at the 2-position and a nitro (-NO₂) group at the 3-position. The difluoromethoxy group enhances electronegativity and metabolic stability, while the nitro group contributes to electron-withdrawing effects, influencing reactivity and intermolecular interactions .
Properties
Molecular Formula |
C6H4F2N2O3 |
|---|---|
Molecular Weight |
190.10 g/mol |
IUPAC Name |
2-(difluoromethoxy)-3-nitropyridine |
InChI |
InChI=1S/C6H4F2N2O3/c7-6(8)13-5-4(10(11)12)2-1-3-9-5/h1-3,6H |
InChI Key |
AUZNYNMOEPMUCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)OC(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(Difluoromethoxy)-3-nitropyridine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the introduction of the difluoromethoxy group via nucleophilic substitution reactions. The reaction conditions often involve the use of difluoromethylating agents such as ClCF2H and appropriate bases to facilitate the substitution. Industrial production methods may involve the optimization of these reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
2-(Difluoromethoxy)-3-nitropyridine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles. Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and bases such as sodium hydride.
Scientific Research Applications
2-(Difluoromethoxy)-3-nitropyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated heterocycles, which are valuable in medicinal chemistry.
Biology: The compound’s fluorinated nature enhances its metabolic stability, making it useful in the study of biological systems.
Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: The compound is used in the development of agrochemicals and other industrial applications where fluorinated compounds are desired for their unique properties
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)-3-nitropyridine involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to target proteins or enzymes, thereby modulating their activity. The nitro group can also participate in redox reactions, influencing the compound’s overall reactivity and biological effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural and Molecular Comparisons
Key analogs and their properties are summarized below:
Chemical Reactivity and Stability
- Nitro Group Effects: The nitro group at position 3 deactivates the pyridine ring toward electrophilic substitution but enhances reactivity toward nucleophilic attack, a trend observed in analogs like 2-(4-Fluorophenoxy)-3-nitropyridine .
- Difluoromethoxy vs. Chloro : The difluoromethoxy group in 2-(Difluoromethoxy)-3-nitropyridine offers greater electronegativity and stability compared to chloro substituents (e.g., 2-Chloro-6-(difluoromethoxy)-3-nitropyridine), which may increase molecular weight and reduce solubility .
- Phenoxy Derivatives: Compounds like 2-(2-Fluoro-4-nitrophenoxy)-3-nitropyridine exhibit biological activity (e.g., P2Y1 antagonism), suggesting that nitro-phenoxy substitutions are critical for receptor binding. The difluoromethoxy analog may differ in bioavailability due to altered lipophilicity .
Key Research Findings
- Biological Activity: Nitro and phenoxy groups in analogs correlate with receptor binding, while difluoromethoxy substitutions may optimize pharmacokinetics .
- Stability Challenges : Overoxidation of sulfoxide intermediates (as seen in ) highlights the need for controlled reaction conditions during synthesis.
- Structural Insights : Crystallographic studies (e.g., ) reveal planar geometries in nitro-substituted pyridines, which could influence packing and solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
